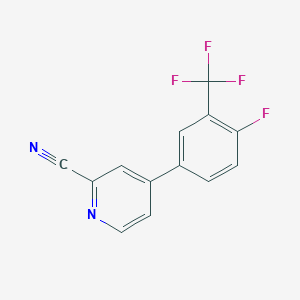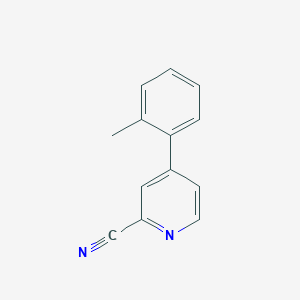![molecular formula C19H29IN2O2 B1396909 trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1313365-62-6](/img/structure/B1396909.png)
trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound might involve the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring with a tert-butyl ester group and a 4-iodophenyl-methyl-amino-methyl group. The conformation of the cyclohexane ring could be crucial for the stability of the molecule .Chemical Reactions Analysis
The compound might undergo transesterification, a process of exchanging the organic functional group of an ester with the organic group of an alcohol . These reactions are often catalyzed by the addition of an acid or base catalyst .Applications De Recherche Scientifique
1. Asymmetric Synthesis and Stereochemistry
The compound, due to its complex structure, is potentially involved in asymmetric synthesis and studies related to stereochemistry. For instance, the study by Naef and Seebach (1985) focuses on the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids, reflecting on the importance of such complex structures in stereochemical applications and asymmetric syntheses (Naef & Seebach, 1985).
2. Chemical Synthesis and Reactivity
The compound is likely to be used in chemical syntheses, given its tert-butyl ester group, which is a common protecting group in organic chemistry. The study by Brenner et al. (2003) highlights the use of tert-butyl ester in the synthesis of complex organic compounds, suggesting its potential utility in synthetic organic chemistry and the importance of protecting groups in facilitating specific chemical reactions (Brenner, Vecchia, Leutert, & Seebach, 2003).
3. Deprotection and Selective Reactivity
The compound's tert-butyl ester group may be involved in deprotection reactions, a crucial step in synthetic chemistry for the synthesis of complex molecules. The work of Li et al. (2006) discusses the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers, highlighting the importance of specific conditions for selective reactivity and the preservation of the stereochemical integrity of substrates (Li et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29IN2O2/c1-19(2,3)24-18(23)21-16-9-5-14(6-10-16)13-22(4)17-11-7-15(20)8-12-17/h7-8,11-12,14,16H,5-6,9-10,13H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBQEZMYOUHOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



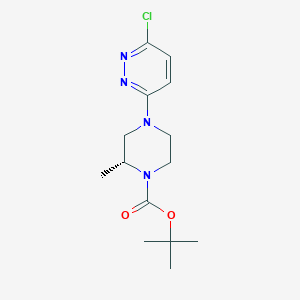




![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
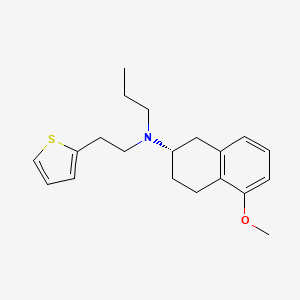

![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)

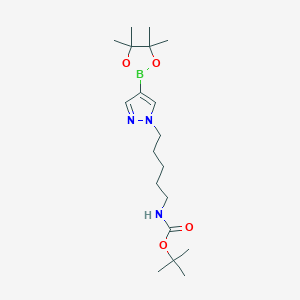
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
